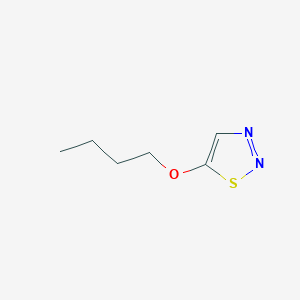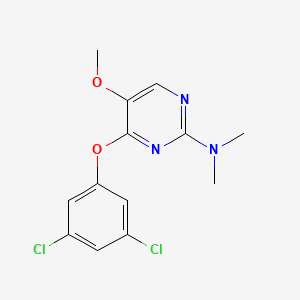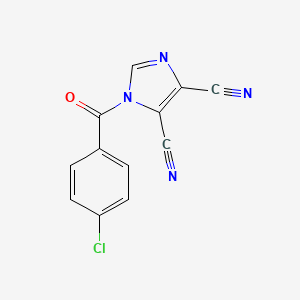![molecular formula C23H15Cl2F3N2O B3036942 4-[(2,4-Dichlorophenyl)methoxy]-1,5-diphenyl-3-(trifluoromethyl)pyrazole CAS No. 400086-83-1](/img/structure/B3036942.png)
4-[(2,4-Dichlorophenyl)methoxy]-1,5-diphenyl-3-(trifluoromethyl)pyrazole
Vue d'ensemble
Description
4-[(2,4-Dichlorophenyl)methoxy]-1,5-diphenyl-3-(trifluoromethyl)pyrazole (4-[(2,4-DCP)MDPT]) is a novel trifluoromethyl pyrazole containing two chlorophenyl moieties and a methoxy group. It is a synthetic compound that has been developed as a potential therapeutic agent for the treatment of various diseases. 4-[(2,4-DCP)MDPT] has been extensively studied in recent years and has shown promising results in terms of its biological activity and pharmacological properties.
Applications De Recherche Scientifique
4-[(2,4-DCP)MDPT] has been studied extensively in recent years due to its potential therapeutic applications. The compound has been studied for its anti-inflammatory, anti-oxidant, anti-allergic, and anti-cancer activities. It has been found to inhibit the growth of certain cancer cell lines in vitro and to reduce the expression of certain inflammatory mediators. In addition, 4-[(2,4-DCP)MDPT] has been found to possess anti-diabetic, anti-convulsant, and anti-microbial activities.
Mécanisme D'action
The exact mechanism of action of 4-[(2,4-DCP)MDPT] is not yet fully understood. However, it is believed that the compound acts by inhibiting the activity of certain enzymes involved in the production of inflammatory mediators. In addition, 4-[(2,4-DCP)MDPT] is thought to act by modulating the expression of certain genes involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects
4-[(2,4-DCP)MDPT] has been found to possess a variety of biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the production of certain inflammatory mediators, including prostaglandins, leukotrienes, and cytokines. In addition, 4-[(2,4-DCP)MDPT] has been found to modulate the expression of certain genes involved in the regulation of cell growth and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(2,4-DCP)MDPT] has several advantages for laboratory experiments. The compound is relatively stable and can be synthesized in a relatively short amount of time. In addition, the compound is relatively inexpensive and can be easily obtained from chemical suppliers. However, the compound is relatively insoluble in water and organic solvents, which can limit its use in certain laboratory experiments.
Orientations Futures
The potential therapeutic applications of 4-[(2,4-DCP)MDPT] are still being explored. Future studies should focus on further elucidating the compound's mechanism of action and its effects on various biological processes. In addition, further studies should be conducted to determine the compound's pharmacokinetic and pharmacodynamic properties in order to optimize its therapeutic use. Finally, further studies should be conducted to determine the compound's safety and efficacy in clinical trials.
Propriétés
IUPAC Name |
4-[(2,4-dichlorophenyl)methoxy]-1,5-diphenyl-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Cl2F3N2O/c24-17-12-11-16(19(25)13-17)14-31-21-20(15-7-3-1-4-8-15)30(18-9-5-2-6-10-18)29-22(21)23(26,27)28/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJHYXHORVHNLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NN2C3=CC=CC=C3)C(F)(F)F)OCC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Cl2F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(benzyloxy)methyl]-1-phenyl-1H-1,2,3-triazole](/img/structure/B3036859.png)
![3-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4-ethyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazole](/img/structure/B3036865.png)
![2-(4-Chlorophenyl)-5-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-1,3,4-oxadiazole](/img/structure/B3036866.png)



![4-{[2-(Dimethylamino)-5-methoxy-4-pyrimidinyl]oxy}benzenecarbonitrile](/img/structure/B3036872.png)
![5-Chloro-2-{2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}-1,3-benzoxazole](/img/structure/B3036874.png)
![3-[(2,6-dichlorophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B3036875.png)
![2-{2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}-5-chloro-1,3-benzoxazole](/img/structure/B3036876.png)
![5-Chloro-2-(2-{[3-(trifluoromethyl)phenyl]sulfanyl}-3-pyridinyl)-1,3-benzoxazole](/img/structure/B3036877.png)
![2,4-dichloro-N-(2-oxo-2-{2-[3-(trifluoromethyl)benzoyl]hydrazino}ethyl)benzenecarboxamide](/img/structure/B3036878.png)

